Reference Links:[2] https://www.semanticscholar.org/paper/521dbda9d5f488d4b22462b57bacf0a01d125d96[3] https://www.semanticscholar.org/paper/c33e3a44065eac4fb68d7dd7569b145c8ca76028[11] https://www.semanticscholar.org/paper/f748ac0aede04b6d8b3a96c799a71adcac3b8158 [] https://www.semanticscholar.org/paper/STUDIES-ON-SOME-NEW-PYRAZOLO%5B3%2C4-c%5D-PYRIDINE-DERIVATIVES-AS-ANTIMICROBIAL-AGENTS-Y%C4%B1lmaz-K%C3%B6se/837f82202664d8d6829558e98d299b854c6359f4[16] https://www.semanticscholar.org/paper/f95de3a3a4fb4271617e5220fb914d776d00cd3d [] https://www.semanticscholar.org/paper/Identification-of-Overlapping-but-Differential-Binding-Bertin-Salchow-Allen/216c075dde3cebdc02b90a0e180a235716dad4a4[22] https://www.semanticscholar.org/paper/The-synthesis-and-anticancer-properties-of-2-%284-amino-Kovalenko-Shyyka/21b148f7c071551b069ed7c2a4b42ebc7c527551[27] https://www.semanticscholar.org/paper/Mn%28III%29-Cu%28II%29-mediated-oxidative-radical-cyclization-of-Chu-Hayashi/f71f24804a397e2dfcffe145f3a2d03c025d5138
This compound is classified under the category of substituted acetamides, which are known for their diverse biological activities. It is synthesized from readily available precursors, including 3,4-dimethoxyphenethylamine and acetic anhydride or methylamine. The synthesis routes often utilize solvents such as dichloromethane or ethanol and require specific reaction conditions to optimize yield and purity.
The synthesis of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide typically involves several key steps:
The molecular structure of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide can be described as follows:
2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide can participate in various chemical reactions:
The mechanism of action for 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors within biological systems:
The physical and chemical properties of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide include:
2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide has several scientific applications:
Ongoing research aims to elucidate its full pharmacological profile and explore its potential applications in drug development and material science .
2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide is a synthetic organic compound classified as a chloroacetamide derivative. Its systematic IUPAC name is 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, reflecting its core structure: a phenethylamine backbone with 3,4-dimethoxy substituents on the phenyl ring, linked via an amide bond to a chloroacetyl group [2] [4]. The compound’s molecular formula is C₁₂H₁₆ClNO₃, corresponding to a molecular weight of 257.717 g/mol [2]. Key identifiers include:
Table 1: Key Identifiers of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 14301-31-6 |
| Molecular Formula | C₁₂H₁₆ClNO₃ |
| Molecular Weight | 257.717 g/mol |
| IUPAC Name | 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
| Canonical SMILES | COC1=C(C=C(C=C1)CCNC(=O)CCl)OC |
The compound exhibits anti-proliferative properties, making it relevant in cancer research [2]. Its physical properties include a density of 1.168 g/cm³, boiling point of 437.3°C at 760 mmHg, and logP value of 1.992, indicating moderate lipophilicity [2] [4].
The compound emerged from synthetic efforts to modify phenethylamine scaffolds for pharmacological applications. Its CAS registry (14301-31-6) suggests development in the mid-20th century, coinciding with increased interest in neuroactive and anti-proliferative phenethylamine derivatives [2] [3]. Unlike naturally occurring alkaloids (e.g., morphine), this chloroacetamide is entirely synthetic, designed to exploit the bioactivity of both the chloroacetamide group and the 3,4-dimethoxyphenethyl moiety [7].
Early synthetic routes involved coupling 2-(3,4-dimethoxyphenyl)ethylamine (3,4-dimethoxyphenethylamine) with chloroacetyl chloride under controlled conditions [2]. Modern optimizations use reagents like benzotriazol-1-ol and dicyclohexylcarbodiimide in N,N-dimethylformamide to improve yield and purity [2]. The compound’s discovery aligns with broader trends in modifying phenethylamine cores for targeted bioactivity, though its specific anti-proliferative potential was identified later through systematic screening [2].
This compound belongs to a broader class of bioactive molecules derived from 2-phenylethylamine, a structure associated with neurotransmitters and plant alkaloids. Its core consists of three modular components:
Table 2: Structural Comparison with Key Phenethylamine Derivatives
| Compound Name | Molecular Formula | Key Structural Features | Biological Relevance |
|---|---|---|---|
| 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide | C₁₂H₁₆ClNO₃ | 3,4-Dimethoxy phenyl + chloroacetamide | Anti-proliferative agent |
| N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | C₂₀H₂₅NO₅ | Bis(3,4-dimethoxyphenyl)ethylacetamide | Papaverine impurity [7] |
| 2-(3,4-Dimethoxyphenyl)acetamide | C₁₀H₁₃NO₃ | 3,4-Dimethoxy phenyl + acetamide | Felbinac intermediate |
The 3,4-dimethoxy configuration is particularly significant. It mimics metabolites found in Papaver somniferum (opium poppy), such as 3,4-dimethoxyphenethylamine, though the addition of the chloroacetamide group distinctively alters its mechanism from neurotransmitter-like effects to targeted alkylation [7]. Analogues like 2-chloro-N-(3,4-dimethoxyphenyl)acetamide (lacking the ethyl spacer) exhibit reduced conformational flexibility, underscoring the critical role of the phenethyl linkage in optimizing bioactivity [3] [5].
Table 3: Role of Structural Components in Bioactivity
| Structural Element | Chemical Impact | Functional Role |
|---|---|---|
| 3,4-Dimethoxyphenyl Group | Electron-donating effect; increased lipophilicity | Enhances membrane permeability and receptor binding |
| Ethylamine Spacer (-CH₂-CH₂-) | Conformational flexibility | Positions amide group for optimal target engagement |
| Chloroacetamide Moiety | Electrophilic carbon (Cl-CH₂-C=O) | Enables covalent modification of cellular targets |
This structural framework positions the compound as a versatile intermediate for further derivatization, particularly in developing kinase inhibitors or apoptosis inducers [2] [4].
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: